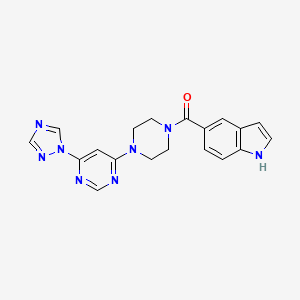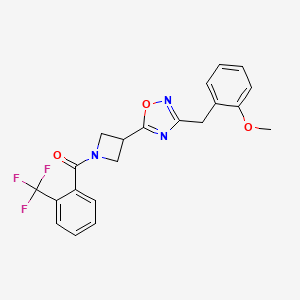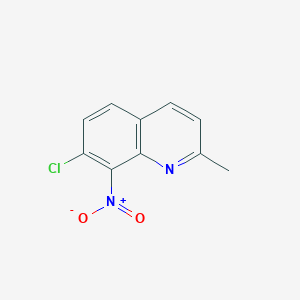
7-Chloro-2-methyl-8-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-methyl-8-nitroquinoline is a chemical compound with the molecular formula C10H7ClN2O2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, is a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 7th position, a methyl group at the 2nd position, and a nitro group at the 8th position of the quinoline core .Chemical Reactions Analysis
The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . This reaction is useful for the construction and functionalization of quinoline derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.63 . The physical and chemical properties of its close analogue, 7-Methyl-8-nitroquinoline, include a melting point of 185-186°C, a predicted boiling point of 330.5±27.0 °C, and a predicted density of 1.298±0.06 g/cm3 .科学的研究の応用
Antibacterial Properties
- Research on 8-nitrofluoroquinolone derivatives, which include compounds related to 7-Chloro-2-methyl-8-nitroquinoline, has revealed notable antibacterial activity against both gram-positive and gram-negative strains. Derivatives like p-toluidine, p-chloroaniline, and aniline have shown good activity against S. aureus with MIC values around 2-5 micrograms/mL, suggesting a potential application in antibacterial treatments (Al-Hiari et al., 2007).
Chemical Synthesis and Modification
- The compound has been used in the synthesis of various derivatives for potential applications in medicinal chemistry. For instance, a study demonstrated the synthesis of 8-amino-7-quinolinecarbaldehyde, which could be used to create 2-aryl-1,10-phenanthrolines and other related compounds (Riesgo et al., 1996).
- Another study focused on the vicarious nucleophilic substitution of hydrogen in electron-deficient nitroquinolines, providing insights into the chemical properties and reactivity of these compounds, which are crucial for their application in various chemical syntheses (Wantulok et al., 2021).
Anticancer Research
- Quinoline derivatives, including those related to this compound, have been synthesized and explored for various biological activities including anticancer, antitumor, and anti-inflammatory effects. This highlights its potential as a key starting material in the development of therapeutics for these conditions (Zibaseresht et al., 2013).
Potential for Prodrug Systems
- Studies have synthesized novel 2-aryl-5-nitroquinolines, which can be considered as potential prodrug systems for bioreductive activation. This indicates the role of this compound derivatives in the development of new prodrug strategies (Couch et al., 2008).
Safety and Hazards
7-Methyl-8-nitroquinoline, a compound similar to 7-Chloro-2-methyl-8-nitroquinoline, is classified as potentially causing skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and to wear protective gloves/clothing/eye protection/face protection .
将来の方向性
Quinoline derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are valuable in drug research and development, particularly due to their interesting pharmaceutical and biological activities . Therefore, the future directions for 7-Chloro-2-methyl-8-nitroquinoline could involve further exploration of its potential biological and pharmaceutical activities.
特性
IUPAC Name |
7-chloro-2-methyl-8-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDPZNLUOSHIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
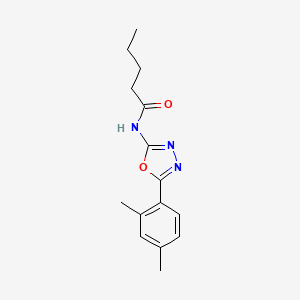
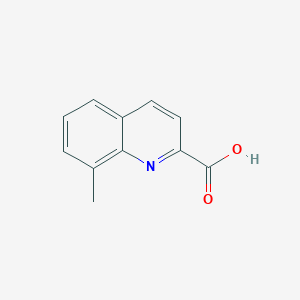
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)

![3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2592103.png)

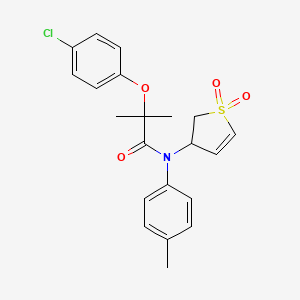
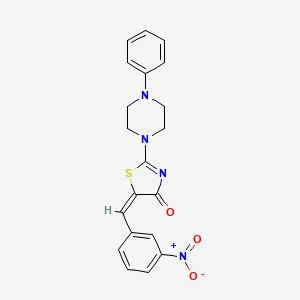
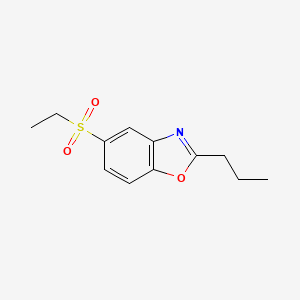

![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)

